tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate: is a synthetic organic compound with the molecular formula C17H24ClFN2O2 It is characterized by the presence of a piperidine ring substituted with a 3-chloro-2-fluorobenzyl group and a tert-butyl carbamate group
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
Future Directions
The future directions for this compound could be numerous depending on its applications. If it’s a pharmaceutical compound, future studies could focus on improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research could aim to find new reactions it can participate in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the cyclization of appropriate amines or the reduction of pyridine derivatives.
Introduction of the 3-Chloro-2-fluorobenzyl Group: The piperidine intermediate is then reacted with 3-chloro-2-fluorobenzyl chloride under basic conditions to introduce the benzyl group.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions, altering the compound’s properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, often resulting in substituted benzyl derivatives.
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced piperidine derivatives.
Hydrolysis: Corresponding amine and tert-butanol.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate
Uniqueness
tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual substitution can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to similar compounds with only one halogen substituent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl N-[1-[(3-chloro-2-fluorophenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-13-7-9-21(10-8-13)11-12-5-4-6-14(18)15(12)19/h4-6,13H,7-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQODLXXIZCVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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